molecular formula C8H7BrFNO B176197 N-(3-Bromo-4-fluorophenyl)acetamide CAS No. 1009-75-2

N-(3-Bromo-4-fluorophenyl)acetamide

Cat. No. B176197
CAS RN: 1009-75-2
M. Wt: 232.05 g/mol
InChI Key: OMWYNCIQAUQVNM-UHFFFAOYSA-N
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Description

“N-(3-Bromo-4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO . It has a molecular weight of 232.05 .


Molecular Structure Analysis

The molecular structure of “N-(3-Bromo-4-fluorophenyl)acetamide” can be represented by the InChI code: 1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) . The 3D structure of the compound can be viewed using specific software .


Physical And Chemical Properties Analysis

“N-(3-Bromo-4-fluorophenyl)acetamide” is a solid at room temperature . It has a molecular weight of 232.05 and its InChI code is 1S/C8H7BrFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) .

Scientific Research Applications

Potential Pesticide Applications

N-(3-Bromo-4-fluorophenyl)acetamide derivatives show promise in the field of agriculture as potential pesticides. Research on derivatives such as N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide has revealed their potential utility. X-ray powder diffraction has been used to characterize these compounds, confirming their structural integrity and suggesting possible applications in pest control (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial Activity

Compounds related to N-(3-Bromo-4-fluorophenyl)acetamide have also been synthesized and tested for their antimicrobial properties. Specifically, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have shown efficacy against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans. This suggests that these compounds may be useful in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Antidepressant and Anticonvulsant Activities

Derivatives of N-(3-Bromo-4-fluorophenyl)acetamide have been studied for their potential antidepressant and anticonvulsant effects. Some specific derivatives, such as 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide, have shown significant reductions in immobility times in behavioral tests on mice, suggesting potential use in treating depression and convulsions (Xie, Tang, Pan, & Guan, 2013).

Immune Response Modulation

N-(3-Bromo-4-fluorophenyl)acetamide and its derivatives have been explored for their immunomodulating effects. For example, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide has shown promise in modifying the reactivity of certain lymphoid cell populations affected by the growth of a tumor. This compound was able to augment the response of lymphocytes and enhance macrophage inhibitory effects on tumor cells, indicating its potential in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).

Safety And Hazards

“N-(3-Bromo-4-fluorophenyl)acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3-bromo-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWYNCIQAUQVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595415
Record name N-(3-Bromo-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-4-fluorophenyl)acetamide

CAS RN

1009-75-2
Record name N-(3-Bromo-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By the reaction in the same manner as in Example 33-(i) using 2-bromo-1-fluoro-4-nitrobenzene (2.27 g), iron powder (2.90 g) and acetic anhydride (2.0 ml), the title compound (2.28 g) was obtained as colorless powder crystals.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Cai, C Liu, Z Feng, X Li, Z Qi, M Ji, P Qin, W Ahmed… - Molecules, 2018 - mdpi.com
N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide (chesulfamide) is in the limelight as a novel fungicide, and has fungicidal activity against Botrytis cinerea. For …
Number of citations: 16 www.mdpi.com
X Deng, X Tan, T An, Q Ma, Z Jin, C Wang, Q Meng… - Molecules, 2019 - mdpi.com
Based on the analysis of epidermal growth factor receptor (EGFR) complexes with gefitinib with molecular docking, the scaffold-hopping strategy, combination of the active substructures…
Number of citations: 17 www.mdpi.com

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